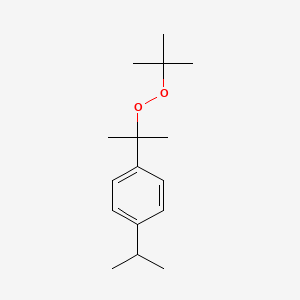![molecular formula C8H19NO B14637165 2-[(4-Methylpentan-2-yl)amino]ethanol CAS No. 54596-70-2](/img/structure/B14637165.png)
2-[(4-Methylpentan-2-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylpentan-2-yl)amino]ethanol is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of an amino group attached to a branched alkyl chain and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpentan-2-yl)amino]ethanol typically involves the reaction of 4-methylpentan-2-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methylpentan-2-amine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a suitable solvent and at a temperature that promotes the reaction without causing decomposition of the reactants or products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylpentan-2-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of amino derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methylpentan-2-yl)amino]ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylpentan-2-yl)amino]ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethanol moiety may also play a role in modulating the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methylpentan-2-yl)amino]-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 4-((2-Methylpentan-2-yl)amino)benzamide
- 2-Amino-4-methylpentan-1-ol
Uniqueness
2-[(4-Methylpentan-2-yl)amino]ethanol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of an amino group and an ethanol moiety makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
54596-70-2 |
|---|---|
Fórmula molecular |
C8H19NO |
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
2-(4-methylpentan-2-ylamino)ethanol |
InChI |
InChI=1S/C8H19NO/c1-7(2)6-8(3)9-4-5-10/h7-10H,4-6H2,1-3H3 |
Clave InChI |
GBSHUBLQCPPTGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



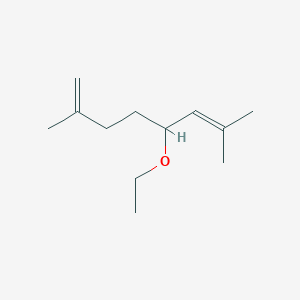
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)

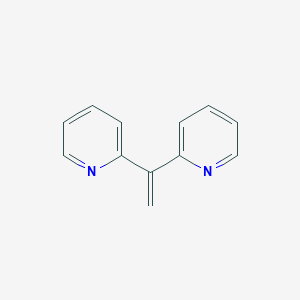
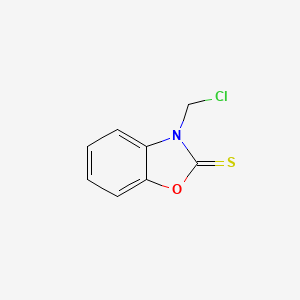

![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
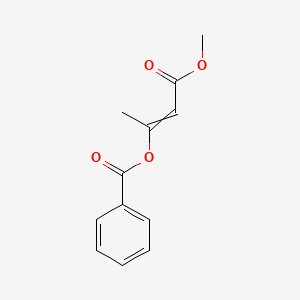
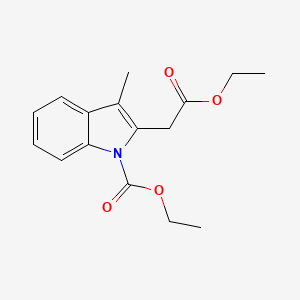
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
